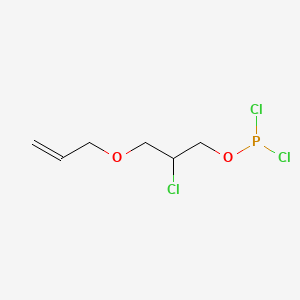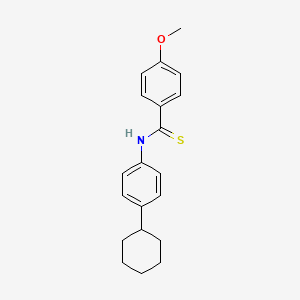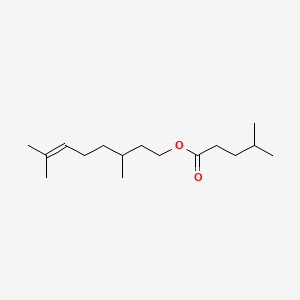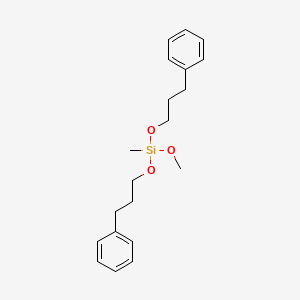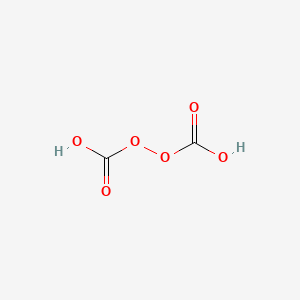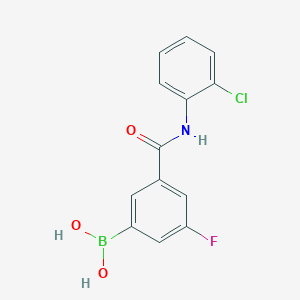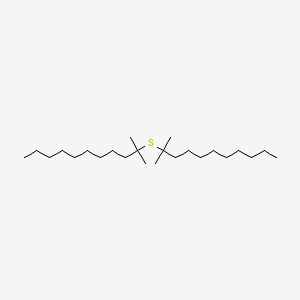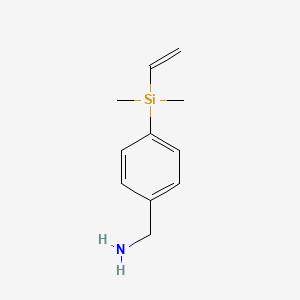
(7E)-cyclohexadec-7-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7E)-Cyclohexadec-7-en-1-one is an organic compound with the molecular formula C16H28O It is a member of the cycloalkene family, characterized by a cyclohexadecane ring with a double bond at the 7th position and a ketone functional group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7E)-cyclohexadec-7-en-1-one typically involves the cyclization of long-chain alkenes. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the cyclohexadecane ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (7E)-Cyclohexadec-7-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the cyclohexadecane ring can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Cyclohexadecane-1,7-dione.
Reduction: (7E)-Cyclohexadec-7-en-1-ol.
Substitution: 7-Bromo-cyclohexadec-7-en-1-one.
Aplicaciones Científicas De Investigación
(7E)-Cyclohexadec-7-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloalkene chemistry.
Biology: The compound’s structure makes it a candidate for studying membrane interactions and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological membranes.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism by which (7E)-cyclohexadec-7-en-1-one exerts its effects is primarily through its interactions with biological membranes. The compound’s hydrophobic cyclohexadecane ring allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
Cyclohexadecane: Lacks the double bond and ketone group, making it less reactive.
Cyclohexadec-7-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
Cyclohexadec-7-en-1,7-dione: Contains an additional ketone group, making it more susceptible to further chemical reactions.
Uniqueness: (7E)-Cyclohexadec-7-en-1-one is unique due to its combination of a cyclohexadecane ring, a double bond, and a ketone functional group. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
2550-59-6 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(7E)-cyclohexadec-7-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h2,4H,1,3,5-15H2/b4-2+ |
Clave InChI |
CMFUATSDNFKABN-DUXPYHPUSA-N |
SMILES isomérico |
C1CCCCC(=O)CCCCC/C=C/CCC1 |
SMILES canónico |
C1CCCCC(=O)CCCCCC=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
